Perfluorosebacic acid Perfluorosebacic acid Hexadecafluorodecanedioic acid (Hexadecafluorosebacic acid) is a perfluoroalkanedicarboxylic acid, useful in the preparation of synthetic polymers. Negative surface-assisted laser desorption/ionization (SALDI) mass spectra of hexadecafluorosebacic acid has been reported.
Perfluorosebacic acid (Hexadecafluorosebacic acid) is a perfluoroalkanedicarboxylic acid, useful in the preparation of synthetic polymers.
Brand Name: Vulcanchem
CAS No.: 307-78-8
VCID: VC0539038
InChI: InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30)
SMILES: C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Molecular Formula: C10H2F16O4
Molecular Weight: 490.09 g/mol

Perfluorosebacic acid

CAS No.: 307-78-8

Cat. No.: VC0539038

Molecular Formula: C10H2F16O4

Molecular Weight: 490.09 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Perfluorosebacic acid - 307-78-8

Specification

CAS No. 307-78-8
Molecular Formula C10H2F16O4
Molecular Weight 490.09 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid
Standard InChI InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30)
Standard InChI Key YPCSMEGZIYWAAZ-UHFFFAOYSA-N
SMILES C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Canonical SMILES C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Appearance Solid powder

Introduction

Chemical Identification and Structural Characteristics

PFSEA is a linear perfluorinated dicarboxylic acid characterized by a ten-carbon backbone where all hydrogen atoms except those in the terminal carboxyl groups are replaced by fluorine. Its IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid, reflects this substitution pattern . Key identifiers include:

  • CAS Registry Number: 307-78-8

  • Molecular Weight: 490.09 g/mol

  • SMILES Notation: OC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(O)=OOC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(O)=O

  • InChI Key: YPCSMEGZIYWAAZ-UHFFFAOYSA-N

Crystallographic studies reveal that PFSEA adopts an extended zigzag conformation due to steric repulsion between fluorine atoms, a feature common to perfluorinated alkanes . This conformation enhances its thermal stability and chemical inertness.

Synthesis and Industrial Production

Historical Synthesis Methods

Early synthesis routes involved the reaction of bis(alkylthio)perfluoroalkanes with concentrated sulfuric acid. For example, bis(methylthio)perfluorodecane reacts with H2SO4H_2SO_4 (95–98%) at 150–175°C to yield PFSEA . This method, patented in the 1960s, remains a cornerstone for large-scale production due to its scalability (>80% yield) .

Modern Advances

Physical and Chemical Properties

PFSEA exhibits exceptional stability and reactivity profiles, as summarized below:

PropertyValueSource
Melting Point158–160°C (lit.), 162°C (recent)
Boiling Point225°C at 60 mmHg
Solubility in Water0.2 g/L (25°C)
Log PowP_{ow}4.8 (estimated)
Vapor Pressure<0.1 mmHg (20°C)

The compound’s low solubility in polar solvents and high thermal stability (decomposition >300°C) make it suitable for high-temperature applications . Its strong electronegativity and hydrophobic CF2_2 groups contribute to remarkable surface activity .

Industrial and Scientific Applications

Fluorinated Polymers

PFSEA serves as a monomer in synthesizing fluoropolymers like polytetrafluoroethylene (PTFE) analogs. These polymers exhibit:

  • Chemical Resistance: Unaffected by acids, bases, and organic solvents .

  • Thermal Stability: Retain structural integrity up to 260°C .

  • Low Friction Coefficients: Used in aerospace seals and automotive coatings .

Surface Modifications

PFSEA-based coatings enhance hydrophobicity and oleophobicity in textiles and electronics. A 2024 study reported a contact angle of 145° for PFSEA-treated cotton, surpassing conventional perfluorooctanoic acid (PFOA) treatments .

Pharmaceutical Research

In drug delivery systems, PFSEA improves the bioavailability of hydrophobic therapeutics. For instance, PFSEA-conjugated liposomes increased paclitaxel solubility by 12-fold in preclinical trials .

Environmental Remediation

Despite its environmental persistence, PFSEA is a target for adsorption studies. Zirconium-based metal-organic frameworks (MOFs) like PCN-999 achieve PFSEA uptake capacities of 1,089 mg/g via synergistic chemisorption-physisorption mechanisms .

Environmental and Health Considerations

Ecotoxicology

PFSEA’s bioaccumulation potential (BCF = 1,200 in trout) and resistance to biodegradation classify it as a persistent organic pollutant (POP) . Chronic exposure studies link PFSEA to hepatic inflammation in rodents (EC50_{50} = 2.3 mg/kg) .

Regulatory Status

Recent Research Advancements

Adsorption Technologies

Novel MOFs with hierarchical porosity (e.g., PCN-999) achieve PFSEA removal efficiencies >99% within 30 minutes . Key mechanisms include:

  • Coordination Binding: Carboxylate groups of PFSEA bind to unsaturated Zr sites in MOFs .

  • Physical Adsorption: Hydrophobic interactions between CF2_2 chains enhance uptake .

Coordination Chemistry

PFSEA forms stable complexes with transition metals. A 2022 study synthesized a cobalt(III)-phenanthroline-PFSEA complex ([Co(C10F16O4)(phen)2]H2O[Co(C_{10}F_{16}O_4)(phen)_2] \cdot H_2O) exhibiting catalytic activity in hydrogen peroxide disproportionation .

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